molecular formula C17H23NO3 B038961 5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one CAS No. 120014-30-4

5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B038961
CAS No.: 120014-30-4
M. Wt: 289.4 g/mol
InChI Key: PGBZORAISITZTF-UHFFFAOYSA-N
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Description

It is a dammarane-type tetracyclic terpene sapogenin found in ginseng (Panax ginseng) and notoginseng (Panax pseudoginseng) . This compound is an aglycone of ginsenosides, which are the primary active components in ginseng, known for their various pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Protopanaxadiol can be synthesized through the biotransformation of ginsenosides. One method involves the use of metabolically engineered Saccharomyces cerevisiae, where genes encoding enzymes for the biosynthesis of protopanaxadiol are introduced and expressed . This method involves modular engineering and fine-tuning of gene expression to enhance the production yield.

Industrial Production Methods: Industrial production of protopanaxadiol often involves the extraction from ginseng roots, followed by purification processes. Another innovative method includes using sugarcane molasses as a substrate for the production of protopanaxadiol through engineered yeast strains . This approach is cost-effective and sustainable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Protopanaxadiol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert protopanaxadiol into other derivatives with different pharmacological properties.

    Reduction: Protopanaxadiol can be reduced to form different sapogenins.

    Substitution: Chemical groups can be substituted on the protopanaxadiol molecule to create new compounds with unique properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Various reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various ginsenosides and their derivatives, which have distinct pharmacological activities .

Scientific Research Applications

Protopanaxadiol has a wide range of scientific research applications:

Mechanism of Action

Protopanaxadiol exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Protopanaxadiol is unique due to its specific binding to glucocorticoid and estrogen beta receptors, and its ability to regulate multiple cellular pathways. Its diverse pharmacological effects make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h9-11,13,18H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBZORAISITZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80923182
Record name 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Donepezil metabolite M4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.065 mg/mL
Record name Donepezil metabolite M4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

120014-30-4, 56-36-0
Record name 4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120014-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desbenzyl donepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80923182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESBENZYL DONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D84X9FAD1Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Donepezil metabolite M4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

84.7 °C
Record name Donepezil metabolite M4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013960
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

US Patent Application published under the No. 2007/0135644A1 discloses the preparation of donepezil hydrochloride by reducing 5,6-dimethoxy-2-[1-(4-pyridinyl)methylidene]-1-indanone tosylate with 10% Pd/C catalyst in demi-water at 70-95° C., at 10 bar for 8 hours. The mixture is extracted three times with 1-butanol to afford a residue which is purified with methyl-tert-butyl ether to obtain 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone, followed by condensation with benzyl chloride in toluene for 8 hours at 145° C. to yield donepezil which is further converted to donepezil hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one

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